Ir-Catalyzed C–H Borylation: 1,2-Bis(trimethylsilyl)benzene Enables 70% Yield of Functionalized Boronic Ester
1,2-Bis(trimethylsilyl)benzene undergoes iridium-mediated C–H activation with bis(pinacolato)diborane to yield 4-Bpin-1,2-bis(trimethylsilyl)benzene (8). This borylated derivative serves as a versatile Suzuki coupling reagent [1]. In contrast, the 1,3- and 1,4-bis(trimethylsilyl)benzene regioisomers lack the ortho-directing structural geometry to undergo analogous C–H borylation at the 4-position and are not established substrates for generating comparable borylated intermediates in benzyne precursor synthesis pathways.
| Evidence Dimension | C–H borylation yield to boronic ester derivative |
|---|---|
| Target Compound Data | 4-Bpin-1,2-bis(trimethylsilyl)benzene (8) obtained via iridium-catalyzed C–H activation with bis(pinacolato)diborane; yield: 70% (0.39 g isolated) |
| Comparator Or Baseline | 1,3-Bis(trimethylsilyl)benzene and 1,4-bis(trimethylsilyl)benzene: not reported as substrates for analogous 4-position C–H borylation |
| Quantified Difference | Target compound uniquely yields functionalized boronic ester derivative in 70% isolated yield; comparator regioisomers do not provide this ortho-directed C–H borylation pathway |
| Conditions | Ir(OMe)(cod)₂ catalyst, 4,4′-di-tert-butyl-2,2′-bipyridine ligand, bis(pinacolato)diborane, 80 °C, 16 h |
Why This Matters
This provides procurement justification for the 1,2-isomer specifically when synthesizing boronic ester-functionalized benzyne precursors; the meta and para isomers do not support this orthogonal functionalization route.
- [1] Reus, C.; Liu, N.-W.; Bolte, M.; Lerner, H.-W.; Wagner, M. J. Org. Chem. 2012, 77, 3518–3523. Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels–Alder or C–H activation reactions. View Source
